molecular formula C8H5BrClNO B1517991 5-Bromo-6-chloroindolin-2-one CAS No. 1153885-37-0

5-Bromo-6-chloroindolin-2-one

Cat. No.: B1517991
CAS No.: 1153885-37-0
M. Wt: 246.49 g/mol
InChI Key: CMVLRCJWRRXOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloroindolin-2-one is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Bromo-6-chloroindolin-2-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their broad-spectrum biological activities, which makes them valuable for treatment .

Mode of Action

The interaction of this compound with its targets results in a variety of biological activities. For instance, some indole derivatives have shown inhibitory activities against epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) tyrosine kinases .

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with multiple targets. Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

The properties of indole derivatives can vary widely, influencing their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it influences. For example, if it inhibits tyrosine kinases like EGFR, FGFR, VEGFR, and PDGFR, it could potentially interfere with cell growth and differentiation .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloroindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein tyrosine kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of cellular processes such as proliferation and differentiation. Additionally, this compound can bind to specific receptors, influencing their activity and downstream signaling cascades .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has demonstrated antiproliferative and cytotoxic effects . It can induce apoptosis and inhibit cell growth by interfering with key signaling pathways such as the epidermal growth factor receptor pathway . Moreover, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can disrupt critical biochemical pathways, leading to altered cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, impacting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the nucleus, where it can interact with nuclear receptors and transcription factors . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is a critical factor in determining its biological effects and therapeutic applications.

Properties

IUPAC Name

5-bromo-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVLRCJWRRXOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656067
Record name 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153885-37-0
Record name 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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